Solithromycin

Description

This compound is a ketolide antibiotic undergoing clinical development for the treatment of community-acquired pneumonia (CAP) and other infections.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

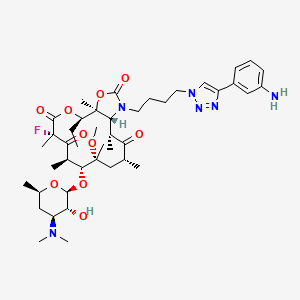

an antibacterial fluoroketolide; structure in first source

Properties

IUPAC Name |

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXFZUPTQVDPPK-ZAWHAJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65FN6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028410 | |

| Record name | Solithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

845.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760981-83-7 | |

| Record name | Solithromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760981-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solithromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Solithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solithromycin's Mechanism of Action on Bacterial Ribosomes: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solithromycin is a fourth-generation macrolide, and the first fluoroketolide, engineered to combat the growing threat of antibiotic-resistant bacteria, particularly those causing community-acquired bacterial pneumonia (CABP).[1][2] Its enhanced potency stems from a unique and robust mechanism of action centered on the bacterial ribosome. Unlike its predecessors, this compound establishes multiple points of contact with the 50S ribosomal subunit, leading to potent inhibition of protein synthesis and impairment of ribosome biogenesis.[1][3] This document provides an in-depth technical overview of this compound's molecular interactions with the bacterial ribosome, summarizes key quantitative data, details relevant experimental protocols for its study, and visually represents its mechanism and associated workflows.

Core Mechanism of Action

This compound exerts its antibacterial effect by targeting the large 50S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][4][5][6] The core mechanism involves a dual-pronged attack: the inhibition of protein translation and the disruption of ribosomal subunit assembly.[3][4]

Multi-Site Binding to 23S rRNA

The enhanced efficacy of this compound over older macrolides and even the first-generation ketolide, telithromycin, is attributed to its ability to bind to three distinct sites within the 23S ribosomal RNA (rRNA) of the 50S subunit.[3][7] This multi-site interaction increases its binding affinity and allows it to overcome common resistance mechanisms, such as erm-mediated methylation of the primary macrolide binding site.[1]

-

Domain V Interaction (Primary Macrolide Site): Like all macrolides, this compound's desosamine (B1220255) sugar interacts with the universally conserved A2058/A2059 region in the central loop of domain V of the 23S rRNA.[3][8][9] This region is part of the peptidyl transferase center (PTC) and the entrance to the nascent peptide exit tunnel (NPET).[8]

-

Domain II Interaction (Ketolide Extension): Similar to telithromycin, this compound possesses an extended alkyl-aryl side chain.[3][10] This side chain forms a crucial stacking interaction with base pair A752-U2609 in domain II of the 23S rRNA.[3][8] This secondary anchor point significantly increases the drug's affinity for the ribosome.[11]

-

C-2 Fluoro Interaction (Unique to this compound): The defining feature of this compound is a fluorine atom at the C-2 position of its lactone ring.[3][4] This fluorine provides a third, distinct interaction with the ribosome, further strengthening its binding and contributing to its potent activity, even against strains resistant to other ketolides.[3][4][12]

This tripartite binding anchors this compound firmly within the NPET, effectively blocking the elongation of the nascent polypeptide chain and halting protein synthesis.[8][13]

Inhibition of 50S Ribosomal Subunit Assembly

Beyond inhibiting the function of mature ribosomes, this compound also interferes with their biogenesis.[4][5][6] Like other ketolides, it is an effective inhibitor of the formation of the 50S ribosomal subunit.[4][14] Studies have shown that in the presence of this compound, the rate of 50S subunit synthesis is significantly reduced, and the turnover of 23S rRNA is stimulated.[4][5][6] This secondary mechanism of action contributes to its overall antibacterial efficacy.

Binding Kinetics and Bactericidal Activity

While many macrolides are bacteriostatic, this compound exhibits bactericidal activity against key pathogens like Streptococcus pneumoniae.[7][10] Research indicates that this cidality is not due to a higher binding affinity—its equilibrium dissociation constant is comparable to the bacteriostatic macrolide erythromycin—but rather to its significantly slower rate of dissociation from the ribosome.[10] The extended alkyl-aryl side chain is critical for this sluggish "off-rate," prolonging the inhibition of translation to a point that becomes lethal for the bacterium.[10]

Quantitative Data Summary

The potency of this compound has been quantified across various bacterial species and experimental systems. The following tables summarize key inhibitory and binding parameters.

Table 1: 50% Inhibitory Concentrations (IC50) of this compound [4][5][6]

| Bacterial Species | Parameter Inhibited | Mean IC50 (ng/mL) |

| Streptococcus pneumoniae | Cell Viability, Protein Synthesis, Growth Rate | 7.5 |

| 50S Subunit Formation | 15 | |

| Staphylococcus aureus | Cell Viability, Protein Synthesis, Growth Rate | 40 |

| 50S Subunit Formation (MSSA) | 65 | |

| 50S Subunit Formation (MRSA) | 93 | |

| Haemophilus influenzae | Cell Viability, Protein Synthesis, Growth Rate | 125 |

| 50S Subunit Formation | 230 |

Table 2: Comparative Ribosome Binding Affinity [10]

| Antibiotic | Bacterial Ribosome | Apparent Dissociation Constant (Kd) | Bactericidal Activity |

| This compound | S. pneumoniae | 5.1 ± 1.1 nM | Bactericidal |

| Erythromycin | S. pneumoniae | 4.9 ± 0.6 nM | Bacteriostatic |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key biochemical and microbiological assays. Detailed methodologies for three such protocols are provided below.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the synthesis of a reporter protein in a cell-free system.[15][16]

-

Principle: A cell-free extract containing all necessary translational machinery (ribosomes, tRNAs, factors) is programmed with an mRNA template encoding a reporter enzyme (e.g., luciferase). The activity of the synthesized enzyme, measured by luminescence, is directly proportional to the amount of translation that has occurred. The reduction in signal in the presence of an inhibitor is used to determine its potency (IC50).[15][16][17]

-

Materials:

-

Bacterial cell-free extract (e.g., E. coli S30 extract)

-

mRNA template (e.g., Firefly Luciferase mRNA)

-

Amino acid mixture

-

Energy source (ATP, GTP) and regeneration system

-

Reaction buffer

-

This compound (or other inhibitor) stock solutions

-

Luciferin (B1168401) substrate and detection reagent

-

Luminometer

-

-

Procedure:

-

Reaction Setup: In a microplate well, combine the cell-free extract, reaction buffer, energy source, and amino acids to form a master mix.

-

Inhibitor Addition: Add varying concentrations of this compound (serially diluted) to the appropriate wells. Include a no-inhibitor control (vehicle only) and a no-template control (background).

-

Initiation: Add the reporter mRNA template to all wells except the background control to start the translation reaction.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for protein synthesis.[17]

-

Detection: Cool the plate to room temperature. Add the luciferin substrate according to the manufacturer's protocol.

-

Measurement: Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no-template control) from all readings.

-

Normalize the data by setting the average of the no-inhibitor control to 100% activity.

-

Plot the percent activity against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Ribosome Binding Assay (Nitrocellulose Filter Method)

This assay measures the direct binding of a ligand (e.g., radiolabeled this compound) to ribosomes.

-

Principle: Ribosomes are large ribonucleoprotein complexes that are retained by nitrocellulose filters, whereas small molecules like unbound antibiotics pass through. By using a radiolabeled antibiotic, the amount of ribosome-antibiotic complex formed can be quantified by measuring the radioactivity retained on the filter.[18]

-

Materials:

-

Purified, active 70S ribosomes

-

Radiolabeled this compound (e.g., [14C]-solithromycin)

-

Binding Buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2)

-

Wash Buffer (ice-cold Binding Buffer)

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation fluid and counter

-

-

Procedure:

-

Filter Preparation: Pre-soak nitrocellulose filters in wash buffer for at least 10 minutes.

-

Reaction Setup: In microcentrifuge tubes, set up binding reactions containing a fixed concentration of ribosomes and varying concentrations of radiolabeled this compound in binding buffer. Include a "no ribosome" control for each drug concentration to measure non-specific binding.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow binding to reach equilibrium.[10][18]

-

Filtration: Place a pre-soaked filter on the vacuum apparatus. Apply the reaction mixture to the filter under gentle vacuum.

-

Washing: Immediately wash the filter with 2-3 volumes of ice-cold wash buffer to remove unbound antibiotic.

-

Quantification: Carefully remove the filter, place it in a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

For each drug concentration, subtract the counts from the corresponding "no ribosome" control to determine the specific binding.

-

Plot the amount of specifically bound antibiotic as a function of the free antibiotic concentration.

-

Analyze the saturation curve to determine binding parameters such as the dissociation constant (Kd) and the number of binding sites (Bmax).

-

Toe-printing (Primer Extension Inhibition) Analysis

This high-resolution technique maps the precise location where a ribosome is stalled on an mRNA transcript by an antibiotic.

-

Principle: An antibiotic is added to an in vitro translation system, causing ribosomes to stall at a specific codon on the mRNA template. A DNA primer is annealed downstream of the stall site and extended by the enzyme reverse transcriptase. The enzyme proceeds until it encounters the leading edge of the stalled ribosome, at which point it dissociates. The resulting truncated cDNA product, when run on a sequencing gel, reveals a "toe-print" that is 16-17 nucleotides downstream of the first nucleotide of the mRNA codon in the ribosomal P-site, thereby mapping the stall site with single-codon accuracy.[19][20][21]

-

Materials:

-

In vitro coupled transcription-translation system (e.g., PURExpress)

-

DNA template for a specific mRNA

-

This compound or other test antibiotic

-

Radiolabeled DNA primer (complementary to the 3' end of the mRNA)

-

Reverse transcriptase

-

dNTPs

-

High-resolution denaturing polyacrylamide gel

-

-

Procedure:

-

Translation Reaction: Set up an in vitro translation reaction with the DNA template and the test antibiotic. Incubate at 37°C to allow translation and ribosome stalling.

-

Primer Annealing: Add the radiolabeled primer to the reaction and anneal by heating and cooling.

-

Primer Extension: Add reverse transcriptase and dNTPs to the reaction and incubate to allow for cDNA synthesis. The enzyme will extend the primer until it is blocked by a stalled ribosome.

-

Analysis: Stop the reaction and purify the cDNA products. Run the products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer and template.

-

Visualization: Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled cDNA products.

-

-

Data Analysis:

-

Identify the band(s) that appear or are enhanced in the presence of the antibiotic.

-

By comparing the position of the "toe-print" band to the sequencing ladder, determine the exact nucleotide where the reverse transcriptase terminated.

-

Count ~16 nucleotides upstream from the termination site to identify the specific mRNA codon located in the P-site of the stalled ribosome.

-

Conclusion

This compound represents a significant advancement in the macrolide class of antibiotics. Its mechanism of action is distinguished by a unique, three-site binding mode to the 50S ribosomal subunit, which translates into potent inhibition of bacterial protein synthesis, disruption of ribosome assembly, and bactericidal activity against key respiratory pathogens. This multi-faceted interaction provides a higher barrier to the development of resistance compared to previous generations of macrolides. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued study and development of ribosome-targeting antibiotics, highlighting the molecular strategies that can be employed to overcome existing resistance challenges.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibition of protein synthesis and ribosome biogenesis in Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. New Resistance Mutations Linked to Decreased Susceptibility to this compound in Streptococcus pneumoniae Revealed by Chemogenomic Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pnas.org [pnas.org]

- 14. Telithromycin inhibition of protein synthesis and 50S ribosomal subunit formation in Streptococcus pneumoniae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Synthesis of Solithromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solithromycin (CEM-101) is a fourth-generation macrolide antibiotic, and the first fluoroketolide, demonstrating potent activity against a broad spectrum of respiratory pathogens, including many resistant strains. This technical guide provides an in-depth overview of the chemical structure of this compound, detailing the key functional groups that contribute to its enhanced efficacy and safety profile compared to earlier-generation macrolides. Furthermore, this document outlines the semi-synthetic pathway for its production from clarithromycin, offering a comprehensive understanding of the chemical transformations involved.

Chemical Structure of this compound

This compound is a semi-synthetic derivative of clarithromycin, characterized by a 14-membered macrolactone ring. Its chemical formula is C43H65FN6O10, and its IUPAC name is (3aS,4R,7S,9R,10R,11R,13R,15R,15aR)-1-[4-[4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl]butyl]-4-ethyl-7-fluorooctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-10-{[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy}-2H-Oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)-tetrone.

The structure of this compound incorporates several key modifications that enhance its antibacterial activity and overcome common resistance mechanisms:

-

Fluorine Atom at C-2: A fluorine atom at the C-2 position of the macrolactone ring provides an additional binding site to the bacterial ribosome, enhancing its activity against telithromycin-resistant strains.

-

Ketone Group at C-3: The replacement of the cladinose (B132029) sugar with a keto group at the C-3 position is a hallmark of ketolides. This modification prevents the induction of macrolide-lincosamide-streptogramin B (MLSB) resistance.

-

11,12-Carbamate Side Chain: A crucial feature is the extended alkyl-aryl side chain attached at the C-11 and C-12 positions via a cyclic carbamate. This side chain, terminating in a 3-aminophenyl-1,2,3-triazole moiety, provides a third interaction point with the bacterial ribosome, specifically with domain II of the 23S rRNA. This multi-site binding contributes to its high potency and low potential for resistance development. The triazole ring is a key difference from the pyridine-imidazole group of telithromycin, which was associated with adverse effects.

These structural features collectively enable this compound to bind with high affinity to the bacterial 50S ribosomal subunit, effectively inhibiting protein synthesis.

Synthesis of this compound

The most practical and widely described method for the synthesis of this compound is a semi-synthetic route starting from the readily available macrolide, clarithromycin. A notable six-step synthesis has been reported with a total yield of approximately 33.8%. This pathway involves a series of strategic chemical transformations to introduce the key structural features of this compound.

Quantitative Data for the Semi-Synthetic Route

| Step | Reaction | Key Reagents | Yield (%) |

| 1 | Elimination and Cladinose Removal | - | - |

| 2 | Hydroxyl Protection | Benzoyl chloride, triethylamine | 97.0 |

| 3 | Oxidation | NaClO, TEMPO, NaBr | - |

| 4 | C-H Fluorination | N-Fluorobis(phenyl)sulfonimide (NFSI), Potassium tert-butoxide | 67.0 |

| 5 | Michael Addition and Cyclization with Side Chain | Carbonyl diimidazole (CDI), Side Chain A | - |

| 6 | Deprotection | Methanol | - |

| Overall | - | - | 33.8 |

Note: Yields for all individual steps were not consistently available in the reviewed literature.

Experimental Protocols for the Semi-Synthetic Route

Step 1: Elimination and Cladinose Removal from Clarithromycin to Intermediate 1

This initial step involves the removal of the cladinose sugar from the C-3 position and the elimination of the hydroxyl group at C-1 of clarithromycin. This is a common transformation in the synthesis of ketolides.

Step 2: Protection of the Glycosyl Hydroxyl Group (Intermediate 1 to Intermediate 2)

The hydroxyl group on the desosamine (B1220255) sugar of Intermediate 1 is protected to prevent unwanted side reactions in subsequent steps.

-

Methodology: Intermediate 1 is dissolved in dichloromethane. Triethylamine and benzoyl chloride are added, and the reaction mixture is stirred at room temperature under a nitrogen atmosphere for 24 hours. The completion of the reaction is monitored by thin-layer chromatography.

-

Yield: 97.0%

Step 3: Oxidation of the Macrocyclic Hydroxyl Group (Intermediate 2 to Intermediate 3)

The hydroxyl group at the C-7 position of the macrolactone ring is oxidized to a ketone.

-

Methodology: A greener oxidation method using NaClO/TEMPO/NaBr is employed, which avoids the use of heavy metals and toxic byproducts associated with traditional methods like Swern oxidation.

Step 4: C-H Fluorination (Intermediate 3 to Intermediate 4)

A fluorine atom is introduced at the C-6 position of the macrolactone ring.

-

Methodology: Intermediate 3 is dissolved in tetrahydrofuran (B95107) and cooled to -30°C under a nitrogen atmosphere. Potassium tert-butoxide is added portion-wise, followed by the portion-wise addition of N-Fluorobis(phenyl)sulfonimide (NFSI). The reaction is stirred for 1 hour at -30°C and then for 2 hours at room temperature. The reaction is quenched with a 5% sodium bicarbonate solution and extracted with ethyl acetate. The product is purified by column chromatography.

-

Yield: 67.0%

Step 5: Michael Addition and Annulation with the Side Chain (Intermediate 4 to Intermediate 5)

The characteristic side chain of this compound is introduced via a Michael addition and subsequent cyclization.

-

Methodology: Intermediate 4 is reacted with carbonyl diimidazole (CDI) and the pre-synthesized side chain (Side Chain A) in a one-pot reaction. The side chain itself is synthesized separately, often culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to form the triazole ring. This reaction is typically carried out in a solvent such as DMF at room temperature.

Step 6: Deprotection to Yield this compound (Intermediate 5 to Final Product)

The protecting group on the desosamine sugar is removed to yield the final this compound molecule.

-

Methodology: The deprotection is achieved by treating Intermediate 5 with methanol.

Visualizations

Semi-Synthetic Pathway of this compound

Caption: A simplified overview of the six-step semi-synthetic route to this compound from clarithromycin.

Mechanism of Action of this compound

Caption: this compound's mechanism of action, highlighting its multi-site binding to the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis.

Solithromycin as a fourth-generation macrolide

An In-Depth Technical Guide to Solithromycin: A Fourth-Generation Macrolide

Executive Summary

This compound is a novel, fourth-generation macrolide, and the first fluoroketolide, engineered to address the escalating challenge of antimicrobial resistance in common respiratory pathogens.[1][2][3] Its unique chemical structure, featuring a fluorine atom at the C-2 position and an aminophenyl-1,2,3-triazole side chain, enhances its binding affinity to the bacterial ribosome, allowing it to overcome prevalent macrolide resistance mechanisms.[4][5] this compound works by inhibiting bacterial protein synthesis through a distinct binding mechanism to the 50S ribosomal subunit at three separate sites, a feature that distinguishes it from previous macrolide generations.[6][7][8] It has demonstrated potent in vitro activity against a broad spectrum of pathogens responsible for community-acquired bacterial pneumonia (CABP), including macrolide-resistant Streptococcus pneumoniae.[9][10] Phase 3 clinical trials showed non-inferiority to fluoroquinolones in treating CABP.[1][11] However, concerns regarding hepatotoxicity have impacted its path to regulatory approval, highlighting the need for further safety characterization.[1][3] This guide provides a comprehensive technical overview of this compound's pharmacology, mechanism, clinical data, and the experimental protocols used in its evaluation.

Classification and Chemical Structure

This compound is scientifically classified as a fluoroketolide, a subclass of ketolides, which are themselves advanced, semi-synthetic derivatives of macrolides.[4][7][12] It is often referred to as a fourth-generation macrolide due to its significant structural and functional advancements over predecessors like erythromycin (B1671065) (first-gen), azithromycin (B1666446) (second-gen), and telithromycin (B1682012) (third-gen/ketolide).[1][13]

Key structural modifications that enhance its antimicrobial properties include:

-

C-3 Keto Group: Like other ketolides, the replacement of the L-cladinose sugar at the C-3 position with a keto group provides stability in acidic environments and prevents induction of the most common macrolide resistance mechanism, Erm-mediated ribosomal methylation (MLSB resistance).[5]

-

C-11/C-12 Alkyl-Aryl Side Chain: This extensive side chain provides a second, strong interaction point with the 23S rRNA in the ribosome, enhancing binding affinity.[5][8]

-

C-2 Fluorine Atom: This hallmark feature provides a third, novel interaction site with the ribosome, further increasing binding tightness and conferring activity against some strains that have developed resistance to other ketolides.[4][5][8]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis.[1] This is achieved by binding with high affinity to the 23S rRNA of the large 50S bacterial ribosomal subunit. Unlike older macrolides that bind to a single site, this compound interacts with three distinct sites within the peptide exit tunnel, effectively blocking peptide elongation.[6][7][8]

-

Domain V: The desosamine (B1220255) sugar interacts with the A2058/A2059 region, the canonical binding site for all macrolides.[8]

-

Domain II: The C-11/C-12 alkyl-aryl side chain forms an interaction near base pair A752, similar to telithromycin.[8]

-

Domain IV/V Interface: The C-2 fluorine atom creates a third point of contact, enhancing the overall binding affinity and potency.[4][8]

This multi-site binding not only halts protein synthesis but also impairs the formation and assembly of new 50S ribosomal subunits.[4][14][15]

References

- 1. Next generation macrolides for community-acquired pneumonia: will this compound rise to the occasion? - José - Annals of Research Hospitals [arh.amegroups.org]

- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Metabolism, Excretion, and Mass Balance of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spotlight on this compound in the treatment of community-acquired bacterial pneumonia: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of this compound against Serotyped Macrolide-Resistant Streptococcus pneumoniae Isolates Collected from U.S. Medical Centers in 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solithera (this compound) for the Treatment of Community-Acquired Bacterial Pneumonia - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. This compound inhibition of protein synthesis and ribosome biogenesis in Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Solithromycin with the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solithromycin, a fourth-generation macrolide antibiotic and the first fluoroketolide, represents a significant advancement in the fight against antibacterial resistance. Its potent activity stems from its enhanced interaction with the 50S ribosomal subunit, the primary target for macrolide antibiotics. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the 50S ribosome, detailing its binding sites, mechanism of action, and the structural features that contribute to its high affinity and broad-spectrum activity. We present a comprehensive summary of quantitative binding and inhibition data, detailed experimental protocols for studying this interaction, and visualizations of the key molecular pathways and experimental workflows.

Introduction

The bacterial ribosome, a complex molecular machine responsible for protein synthesis, is a prime target for a multitude of antibiotics. Macrolides, a class of antibiotics characterized by a macrocyclic lactone ring, function by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel (NPET), thereby inhibiting protein elongation. The emergence of bacterial resistance to earlier-generation macrolides has necessitated the development of new derivatives with improved efficacy.

This compound (CEM-101) is a novel fluoroketolide that demonstrates potent activity against a wide range of pathogens, including those resistant to other macrolides.[1][2] Its enhanced antimicrobial properties are attributed to unique structural modifications that result in tighter binding to the ribosome. This guide will explore the intricacies of this interaction, providing a valuable resource for researchers and professionals in the field of antibiotic drug development.

Molecular Interaction of this compound with the 50S Ribosomal Subunit

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, primarily interacting with domains II and V of the 23S ribosomal RNA (rRNA).[1][3] Unlike its predecessors, this compound establishes interactions at three distinct sites, contributing to its high binding affinity and its ability to overcome common resistance mechanisms.[2][4]

Binding Sites and Key Interactions:

-

Domain V Interaction (Primary Binding Site): Similar to other macrolides, the desosamine (B1220255) sugar of this compound interacts with the highly conserved A2058/A2059 cleft in domain V of the 23S rRNA.[2][3] This interaction is fundamental to the anchoring of the drug within the NPET.

-

Domain II Interaction (Enhanced Affinity): A key feature of ketolides, including this compound, is the extended alkyl-aryl side chain at the C11-C12 carbamate (B1207046) position. This side chain extends into a crevice in domain II of the 23S rRNA, forming a crucial interaction with the A752-U2609 base pair.[2][5] This interaction, which involves π-stacking with A752, significantly increases the binding affinity compared to older macrolides.

-

C2-Fluorine Interaction (Novel Binding): Unique to this compound is the presence of a fluorine atom at the C-2 position of the lactone ring.[2][4][6] This fluorine atom forms an additional interaction with the ribosome, further enhancing the binding affinity and contributing to its activity against strains resistant to other ketolides like telithromycin.[1][6]

These multi-site interactions result in a significantly slower dissociation rate of this compound from the ribosome compared to bacteriostatic macrolides like erythromycin (B1671065), which is believed to contribute to its bactericidal activity.

Visualization of this compound Binding

Caption: this compound's multi-site interaction with the 50S ribosomal subunit.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][7] By binding within the NPET, it physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome.

In addition to inhibiting protein elongation, this compound has also been shown to interfere with the formation of the 50S ribosomal subunit itself.[1] This dual mechanism of action, targeting both the function and biogenesis of the ribosome, contributes to its potent antibacterial effects.

Signaling Pathway of Inhibition

Caption: this compound inhibits both protein synthesis and 50S subunit formation.

Quantitative Data

The enhanced binding of this compound translates to potent inhibitory activity against a variety of bacterial pathogens. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity of this compound to the Ribosome

| Ligand | Ribosome Source | Method | Dissociation Constant (Kd) | Reference |

| This compound | S. pneumoniae | Equilibrium Binding | 5.1 ± 1.1 nM | [8] |

| Erythromycin | S. pneumoniae | Equilibrium Binding | 4.9 ± 0.6 nM | [8] |

| Telithromycin | E. coli | Kinetic and Footprinting | KT* = 8.33 nM (high affinity) | [9] |

Table 2: Inhibitory Concentrations (IC50) of this compound

| Organism | Parameter | IC50 (ng/mL) | Reference |

| Streptococcus pneumoniae | Cell Viability, Protein Synthesis, Growth Rate | 7.5 | [1][2] |

| Streptococcus pneumoniae | 50S Subunit Formation | 15 | [1] |

| Staphylococcus aureus (MSSA) | Cell Viability, Protein Synthesis, Growth Rate | 40 | [1][2] |

| Staphylococcus aureus (MSSA) | 50S Subunit Formation | 65 | [1] |

| Staphylococcus aureus (MRSA) | 50S Subunit Formation | 93 | [1] |

| Haemophilus influenzae | Cell Viability, Protein Synthesis, Growth Rate | 125 | [1][2] |

| Haemophilus influenzae | 50S Subunit Formation | 230 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the 50S ribosomal subunit. These protocols are based on established methods and may require optimization for specific laboratory conditions.

Purification of 50S Ribosomal Subunits

A robust protocol for obtaining high-quality 50S ribosomal subunits is crucial for structural and biochemical studies. The following is a general procedure adapted from established methods for bacterial ribosome purification.

Workflow for 50S Ribosomal Subunit Purification

Caption: A generalized workflow for the purification of 50S ribosomal subunits.

Detailed Protocol:

-

Cell Growth and Harvest: Grow the desired bacterial strain (e.g., E. coli or Deinococcus radiodurans) to mid-log phase. Harvest cells by centrifugation and store the cell pellets at -80°C.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT). Lyse the cells using a high-pressure homogenizer or sonication.

-

Clarification of Lysate: Centrifuge the lysate at high speed to pellet cell debris.

-

Crude Ribosome Pelleting: Layer the clarified supernatant onto a sucrose cushion and ultracentrifuge to pellet the ribosomes.

-

Subunit Dissociation: Resuspend the crude ribosome pellet in a buffer with a low magnesium concentration (e.g., 1 mM MgCl₂) to promote the dissociation of 70S ribosomes into 30S and 50S subunits.

-

Sucrose Density Gradient Centrifugation: Layer the dissociated ribosomes onto a linear sucrose gradient (e.g., 10-40%) and ultracentrifuge.

-

Fractionation and Analysis: Fractionate the gradient from the top and monitor the absorbance at 260 nm to identify the peaks corresponding to the 30S and 50S subunits.

-

Pooling and Concentration: Pool the fractions containing the 50S subunits and concentrate them using ultrafiltration.

-

Storage: Store the purified 50S subunits in a suitable buffer at -80°C.

X-ray Crystallography of the this compound-50S Complex

Obtaining a high-resolution crystal structure of the this compound-50S complex provides atomic-level details of the binding interaction.

Detailed Protocol:

-

Complex Formation: Mix purified 50S ribosomal subunits with a molar excess of this compound. Incubate on ice to allow for complex formation.

-

Crystallization: Use the hanging-drop or sitting-drop vapor diffusion method.

-

Reservoir Solution: A typical reservoir solution may contain a precipitant like PEG, a salt, and a buffer (e.g., 10-15% PEG 2000, 0.5-1.0 M NH₄Cl, pH 7.0-8.0).

-

Crystallization Drop: Mix the this compound-50S complex solution with the reservoir solution in a 1:1 ratio.

-

-

Crystal Growth: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 19°C) and monitor for crystal formation.

-

Cryo-protection and Data Collection:

-

Soak the crystals in a cryo-protectant solution (reservoir solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement, using a known 50S subunit structure as a search model.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-50S Complex

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in a near-native state.

Detailed Protocol:

-

Sample Preparation: Apply the purified this compound-50S complex to a glow-discharged cryo-EM grid.

-

Vitrification: Blot the excess liquid to create a thin film and plunge-freeze the grid in liquid ethane.

-

Data Acquisition: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Perform motion correction and contrast transfer function (CTF) estimation.

-

Pick individual particles from the micrographs.

-

Perform 2D and 3D classification to sort the particles into homogeneous classes.

-

Generate a high-resolution 3D reconstruction of the this compound-50S complex.

-

-

Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it.

Nitrocellulose Filter Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the 50S ribosomal subunit.

Detailed Protocol:

-

Reaction Setup: In a series of tubes, incubate a constant concentration of radiolabeled this compound with increasing concentrations of purified 50S ribosomal subunits in a suitable binding buffer.

-

Equilibration: Allow the binding reactions to reach equilibrium.

-

Filtration: Pass the reaction mixtures through a nitrocellulose filter. The 50S subunits and any bound this compound will be retained on the filter, while unbound this compound will pass through.

-

Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

-

Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound this compound as a function of the 50S subunit concentration and fit the data to a binding isotherm to determine the Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to the 50S subunit, providing a complete thermodynamic profile of the interaction.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of purified 50S ribosomal subunits and this compound in the same dialysis buffer to minimize heats of dilution.

-

ITC Experiment:

-

Load the 50S subunit solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of this compound into the sample cell while monitoring the heat changes.

-

-

Data Analysis: Integrate the heat pulses to obtain the heat of binding for each injection. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

This compound's enhanced interaction with the 50S ribosomal subunit, characterized by its multi-site binding and high affinity, underpins its potent antibacterial activity and its ability to overcome existing resistance mechanisms. The detailed understanding of this interaction, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of next-generation antibiotics. The quantitative data and methodologies presented here provide a comprehensive resource for researchers dedicated to advancing the field of antibacterial drug discovery.

References

- 1. A systematic study of 50S ribosomal subunit purification enabling robust crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Molecular docking study of fda-approved drugs to inhibit the bacterial ribosome [open.metu.edu.tr]

- 5. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

- 8. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryo-EM for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Solithromycin's Potent Activity Against Atypical Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atypical pathogens, namely Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila, are significant contributors to community-acquired pneumonia (CAP). Their unique biological characteristics, such as the lack of a cell wall in Mycoplasma and the intracellular lifecycle of Chlamydia and Legionella, render many common antibiotics ineffective. Solithromycin, a novel fluoroketolide, has emerged as a promising therapeutic agent due to its potent in vitro activity against these challenging pathogens. This technical guide provides an in-depth analysis of this compound's efficacy, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing relevant biological pathways.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis.[1] Like other macrolides, it binds to the 50S ribosomal subunit in bacteria.[1] However, this compound's enhanced potency is attributed to its ability to bind to three distinct sites on the 23S rRNA of the ribosomal subunit.[2] This multi-site binding overcomes common macrolide resistance mechanisms, such as those mediated by erm genes, and results in potent activity even against macrolide-resistant strains.[2]

Quantitative Assessment of In Vitro Activity

The in vitro potency of this compound against atypical pathogens has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) for this compound and comparator antibiotics against Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydophila pneumoniae.

Table 1: In Vitro Activity of this compound and Comparators against Legionella pneumophila

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| This compound | ≤0.015 | 0.031 | [3] |

| Azithromycin | 0.125 | 1 | [3] |

Table 2: In Vitro Activity of this compound and Comparators against Mycoplasma pneumoniae

| Antibiotic | MIC Range (µg/mL) | MIC90 (µg/mL) | Notes | Reference(s) |

| This compound | Not explicitly stated | ≤0.000032 | Highly susceptible | [4] |

| Moxifloxacin | Not explicitly stated | 0.125 | [4] | |

| Azithromycin | ≥32 (for resistant strains) | 64 (for resistant strains) | [5] |

Table 3: In Vitro Activity of this compound and Comparators against Chlamydophila pneumoniae

| Antibiotic | MIC Range (mg/L) | Notes | Reference(s) |

| This compound | Potent activity reported | [4][6] | |

| Telithromycin | 0.031 - 0.25 | [7] | |

| Azithromycin | 0.015 - 0.5 | MIC90 of 0.5 µg/ml | [8] |

| Clarithromycin | MIC90 of 0.03 µg/ml | [9] |

Experimental Protocols

The determination of this compound's in vitro activity against atypical pathogens requires specialized laboratory techniques. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution method is a common technique for determining the MIC of this compound against these pathogens.

1. Bacterial Strains and Culture Conditions:

-

Legionella pneumophila : Clinical isolates are cultured on buffered charcoal yeast extract (BCYE) agar (B569324) supplemented with L-cysteine, ferric pyrophosphate, and α-ketoglutarate.

-

Mycoplasma pneumoniae : Strains are grown in SP4 broth or on SP4 agar, which are specialized media for mycoplasma cultivation.[10]

-

Chlamydia pneumoniae : As obligate intracellular bacteria, C. pneumoniae is propagated in susceptible eukaryotic cell lines, such as HeLa or HEp-2 cells, maintained in appropriate culture media (e.g., Eagle's Minimal Essential Medium) supplemented with fetal bovine serum and cycloheximide (B1669411) to inhibit host cell protein synthesis.[11]

2. Broth Microdilution Assay:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., buffered yeast extract broth for Legionella).[3]

-

A standardized inoculum of the pathogen is prepared and added to each well.

-

For Chlamydia, infected cell lysates are used as the inoculum for fresh cell monolayers in the microtiter plate.

-

The plates are incubated under specific conditions (e.g., 37°C in a humidified atmosphere) for a defined period (typically 48-72 hours).[12]

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism or, in the case of Chlamydia, the formation of inclusions within the host cells.[11][12]

Intracellular Activity Assay (for Legionella and Chlamydia)

To assess the efficacy of this compound against intracellular pathogens, an in vitro infection model is utilized.

-

Cell Culture and Infection:

-

A monolayer of a suitable human cell line (e.g., human lung epithelial cells) is cultured in a multi-well plate.[3]

-

The cells are then infected with a known quantity of the pathogen.

-

-

Antibiotic Treatment:

-

After allowing time for the bacteria to enter the host cells, the extracellular bacteria are removed, and the cells are treated with varying concentrations of this compound.

-

-

Quantification of Intracellular Bacteria:

-

At different time points, the host cells are lysed to release the intracellular bacteria.

-

The number of viable bacteria is then quantified by plating the lysate on appropriate culture media and counting the resulting colony-forming units (CFUs).

-

A reduction in CFU counts in this compound-treated cells compared to untreated controls indicates intracellular activity.

-

Modulation of Host Cell Signaling Pathways

Atypical pathogens have evolved sophisticated mechanisms to manipulate host cell signaling pathways to facilitate their survival and replication. Understanding these interactions provides context for the therapeutic action of antibiotics like this compound.

Legionella pneumophila

Legionella pneumophila utilizes a type IV secretion system to inject effector proteins into the host cell, which subvert various signaling pathways. One critical pathway targeted is the type I interferon (IFN) signaling pathway.[13]

References

- 1. Original or copy: How Chlamydia manipulate the host cell [nachrichten.idw-online.de]

- 2. This compound: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Mechanism Explains How Legionella Is Able To Manipulate Host Cell Immune Responses | Technology Networks [technologynetworks.com]

- 4. jmilabs.com [jmilabs.com]

- 5. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmahealthsciences.net [pharmahealthsciences.net]

- 7. In vitro activity of telithromycin, a new ketolide, against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbiologic Efficacy of Azithromycin and Susceptibilities to Azithromycin of Isolates of Chlamydia pneumoniae from Adults and Children with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activities of azithromycin, clarithromycin, L-ofloxacin, and other antibiotics against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of host signaling and cellular responses by Chlamydia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chlamydia trachomatis and Chlamydia pneumoniae Interaction with the Host: Latest Advances and Future Prospective [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

Solithromycin for Community-Acquired Pneumonia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solithromycin is a fourth-generation macrolide antibiotic, and the first of the fluoroketolide subclass, developed for the treatment of community-acquired bacterial pneumonia (CABP).[1] It exhibits potent in vitro activity against a broad spectrum of pathogens implicated in CABP, including macrolide-resistant strains of Streptococcus pneumoniae, as well as atypical pathogens.[2][3][4][5] This technical guide provides a comprehensive overview of the core data and experimental protocols associated with the clinical evaluation of this compound for CABP.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[3][6][7][8] This binding action results in premature termination of translation and can cause frame-shift errors.[3][5][8] Unlike earlier macrolides that possess one or two binding sites on the ribosome, this compound has three distinct interaction points. This unique binding characteristic is attributed to several structural features:

-

C3-keto group: This modification prevents the induction of methylase enzymes that confer resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics.[3]

-

C11-12 carbamate (B1207046) side chain: An extended alkyl-aryl side chain enhances binding to domain II of the 23S rRNA.[3][5]

-

C2-fluorine: The presence of a fluorine atom provides an additional binding site to the 23S rRNA, a feature unique to this compound.[3][5]

This multi-site binding contributes to its potent activity, even against bacteria that have developed resistance to other macrolides through target site modification or efflux pumps.[3][5] The mechanism is primarily considered bacteriostatic, but at higher concentrations, ketolides like this compound can be bactericidal, potentially by interfering with the formation of the 50S ribosomal subunit.[3][4][8]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the bacterial ribosome.

Clinical Efficacy and Safety

The efficacy and safety of this compound for the treatment of CABP have been evaluated in several clinical trials. The pivotal Phase 3 trials, SOLITAIRE-ORAL and SOLITAIRE-IV, compared this compound to the fluoroquinolone moxifloxacin (B1663623).

Quantitative Data from Clinical Trials

Table 1: Efficacy Outcomes in Phase 3 Clinical Trials of this compound for CABP

| Trial | Treatment Arm | N | Primary Endpoint: Early Clinical Response (ECR) at 72 hours | Secondary Endpoint: Clinical Success at Test of Cure (TOC) |

| SOLITAIRE-ORAL | Oral this compound (800 mg Day 1, 400 mg Days 2-5) | 426 | 78.2% | 84.5% |

| Oral Moxifloxacin (400 mg Days 1-7) | 434 | 77.9% | 86.6% | |

| SOLITAIRE-IV | IV to Oral this compound (400 mg daily) | 431 | 79.3% | Not Reported |

| IV to Oral Moxifloxacin (400 mg daily) | 432 | 79.7% | Not Reported |

Data sourced from multiple references.[7][9][10]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the SOLITAIRE-ORAL Trial

| Adverse Event | This compound (n=426) | Moxifloxacin (n=434) |

| Diarrhoea | 4% | 6% |

| Nausea | 4% | 4% |

| Vomiting | 2% | 2% |

| Headache | 4% | 3% |

| Dizziness | 2% | 2% |

Data sourced from reference[10].

In the SOLITAIRE-IV trial, infusion site adverse events were more common with this compound (31.3%) compared to moxifloxacin (5.4%).[9] It is important to note that the FDA raised concerns about the limited number of patients in the initial studies to adequately characterize the risk of hepatic adverse events.[3]

Experimental Protocols

The following outlines the general methodology employed in the Phase 3 clinical trials for this compound in the treatment of CABP.

SOLITAIRE-ORAL: A Phase 3, Randomized, Double-Blind, Non-Inferiority Trial

-

Objective: To compare the efficacy and safety of oral this compound with oral moxifloxacin for the treatment of CABP.[10]

-

Patient Population: Adults (≥18 years) with a clinical and radiographic diagnosis of CABP, classified as Pneumonia Outcomes Research Team (PORT) risk class II, III, or IV.[10]

-

Intervention:

-

Primary Outcome: The primary endpoint was the early clinical response (ECR) at 72 hours after the first dose. ECR was defined as an improvement in at least two of the four cardinal symptoms of CABP (cough, chest pain, sputum production, and dyspnea) with no worsening of any symptom.[3][10]

-

Secondary Outcome: Clinical success at the test-of-cure (TOC) visit.[3]

-

Statistical Analysis: A non-inferiority analysis was conducted with a pre-specified margin of 10%.[10]

SOLITAIRE-IV: A Phase 3, Randomized, Double-Blind Trial

-

Objective: To evaluate the safety and efficacy of intravenous (IV) to oral this compound compared to IV to oral moxifloxacin in patients with moderate to severe CABP.[7]

-

Patient Population: 863 patients with moderate to severe CABP.[7][9]

-

Intervention:

-

This compound group: 400 mg of this compound administered intravenously for a minimum of one day, with the option to switch to 800 mg oral this compound on the first day of oral therapy followed by 400 mg daily for a total treatment duration of 7 days.[9]

-

Moxifloxacin group: 400 mg of moxifloxacin administered intravenously for a minimum of one day, with the option to switch to 400 mg oral moxifloxacin daily for a total treatment duration of 7 days.[9]

-

-

Primary Outcome: Early clinical response (ECR) at 72 hours, defined similarly to the SOLITAIRE-ORAL trial.[7]

Experimental Workflow Diagram

References

- 1. fda.gov [fda.gov]

- 2. Pharmacokinetics of this compound (CEM-101) after Single or Multiple Oral Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on this compound in the treatment of community-acquired bacterial pneumonia: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. This compound: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solithera (this compound) for the Treatment of Community-Acquired Bacterial Pneumonia - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. researchgate.net [researchgate.net]

- 9. Next generation macrolides for community-acquired pneumonia: will this compound rise to the occasion? - José - Annals of Research Hospitals [arh.amegroups.org]

- 10. Efficacy and safety of oral this compound versus oral moxifloxacin for treatment of community-acquired bacterial pneumonia: a global, double-blind, multicentre, randomised, active-controlled, non-inferiority trial (SOLITAIRE-ORAL) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solithromycin's Foothold on the Ribosome: A Technical Guide to 23S rRNA Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solithromycin, a fourth-generation macrolide and the first fluoroketolide, represents a significant advancement in the fight against antibacterial resistance. Its enhanced potency, particularly against macrolide-resistant strains of Streptococcus pneumoniae, stems from its unique and robust interactions with the bacterial ribosome. This technical guide provides an in-depth exploration of the binding sites of this compound on the 23S ribosomal RNA (rRNA), a critical component of the large 50S ribosomal subunit. By inhibiting protein synthesis at this crucial juncture, this compound effectively halts bacterial growth and proliferation.[1] This document details the specific nucleotide interactions, presents quantitative binding data, outlines the experimental methodologies used to elucidate these interactions, and provides visualizations of the binding pathways.

Mechanism of Action: A Three-Point Anchor on the 23S rRNA

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Unlike its predecessors, which typically have one or two primary binding sites, this compound boasts three distinct interaction points with the 23S rRNA. This tripartite binding contributes to its high affinity and its ability to overcome common resistance mechanisms.[2]

The binding sites are located within two key domains of the 23S rRNA:

-

Domain V: This is the primary binding region for all macrolides, located at the heart of the peptidyl transferase center.

-

Domain II: This region provides an additional interaction site for the ketolide class of macrolides.

The three key interactions of this compound are:

-

The Desosamine (B1220255) Sugar Interaction in Domain V: The desosamine sugar moiety of this compound interacts with the A2058/A2059 cleft in domain V of the 23S rRNA.[2] This interaction is characteristic of the macrolide class.

-

The Alkyl-Aryl Side Chain Interaction with Domains II and V: this compound possesses an extended alkyl-aryl side chain that forms a crucial interaction with the base pair formed by nucleotides A752 in domain II and U2609 in domain V.[2] This interaction is similar to that of the ketolide telithromycin (B1682012).

-

The C2-Fluorine Moiety's Unique Contribution: The presence of a fluorine atom at the C-2 position of the lactone ring provides a third, unique binding site on the ribosome.[2] This additional interaction significantly enhances the binding affinity of this compound and contributes to its potent activity against macrolide-resistant bacteria.

Quantitative Analysis of this compound Binding

The affinity and inhibitory potential of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (Kd) | 5.1 ± 1.1 nM | S. pneumoniae ribosomes | [3] |

| 50% Inhibitory Concentration (IC50) | |||

| - Cell Viability | 7.5 ng/mL | Streptococcus pneumoniae | [1] |

| 40 ng/mL | Staphylococcus aureus | [1] | |

| 125 ng/mL | Haemophilus influenzae | [1] | |

| - Protein Synthesis | 7.5 ng/mL | Streptococcus pneumoniae | [1] |

| 40 ng/mL | Staphylococcus aureus | [1] | |

| 125 ng/mL | Haemophilus influenzae | [1] | |

| - 50S Subunit Formation | 15 ng/mL | Streptococcus pneumoniae | [1] |

| 65-93 ng/mL | Staphylococcus aureus | [1] | |

| 230 ng/mL | Haemophilus influenzae | [1] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | MIC Range (μg/mL) | Reference |

| Haemophilus influenzae | 0.5 - 2 | [4] |

Experimental Protocols for Elucidating Binding Sites

The precise mapping of this compound's binding sites on the 23S rRNA has been achieved through a combination of high-resolution structural biology techniques and biochemical assays.

X-ray Crystallography of the this compound-Ribosome Complex

X-ray crystallography provides an atomic-level view of the interaction between a ligand and its target. The following protocol is a representative methodology for the crystallization of a macrolide-ribosome complex.

a. Preparation of Ribosomes:

-

Bacterial cells (e.g., Thermus thermophilus or Deinococcus radiodurans) are cultured and harvested during the mid-logarithmic growth phase.

-

Cells are lysed, and ribosomes are isolated through a series of differential centrifugation and sucrose (B13894) gradient steps to separate the 70S ribosomes from other cellular components.

-

The 70S ribosomes are then dissociated into 50S and 30S subunits, and the 50S subunits are further purified.

b. Formation of the this compound-50S Complex:

-

Purified 50S ribosomal subunits are incubated with a molar excess of this compound to ensure saturation of the binding sites.

c. Crystallization:

-

The this compound-50S complex is crystallized using the vapor diffusion method (either sitting or hanging drop).

-

Crystallization screens are performed with various precipitants (e.g., polyethylene (B3416737) glycols of different molecular weights), salts, and buffering conditions to identify optimal crystallization conditions.

d. Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement, using a previously determined ribosome structure as a search model.

-

The electron density map is then used to model the this compound molecule and its interactions with the 23S rRNA.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structures of large, flexible complexes like the ribosome.

a. Sample Preparation:

-

A purified solution of the this compound-70S ribosome complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

b. Data Collection:

-

The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.

-

A large number of images (micrographs) of individual ribosome particles in different orientations are collected.

c. Image Processing and 3D Reconstruction:

-

Individual particle images are computationally extracted from the micrographs.

-

The particles are classified and aligned to generate 2D class averages.

-

A 3D reconstruction of the ribosome-solithromycin complex is generated from the 2D class averages.

d. Model Building and Analysis:

-

An atomic model of the complex is built into the 3D density map, allowing for the detailed analysis of the this compound binding site and its interactions with the 23S rRNA.

Chemical Footprinting

Chemical footprinting is a biochemical technique used to identify the binding site of a ligand on a nucleic acid by probing for changes in the accessibility of the RNA backbone or bases to chemical modification.

a. End-labeling of 23S rRNA:

-

The 5' or 3' end of the 23S rRNA is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

b. Binding Reaction:

-

The labeled 23S rRNA is incubated with varying concentrations of this compound to allow for binding.

c. Chemical or Enzymatic Probing:

-

The rRNA-solithromycin complexes are treated with a chemical probe (e.g., dimethyl sulfate (B86663) - DMS, which modifies accessible adenines and cytosines) or an RNase that cleaves at specific, accessible sites.

d. Analysis of Cleavage Products:

-

The RNA is purified, and the cleavage products are separated by denaturing polyacrylamide gel electrophoresis.

-

An autoradiogram or fluorescent scan of the gel reveals a "footprint," a region of protection from cleavage, which corresponds to the binding site of this compound.

Visualizing the Interaction: this compound's Binding Pathway

The following diagrams, generated using the DOT language, illustrate the key interactions and experimental workflows.

Caption: this compound's three-point binding to the 23S rRNA.

Caption: Workflow for X-ray crystallography of the ribosome complex.

Caption: Chemical footprinting workflow to identify binding sites.

Conclusion

The enhanced antibacterial activity of this compound is directly attributable to its unique tripartite interaction with the 23S rRNA of the bacterial ribosome. By establishing a firm anchor at three distinct sites within domains II and V, this compound effectively overcomes common macrolide resistance mechanisms. The detailed understanding of these binding interactions, elucidated through advanced structural and biochemical techniques, provides a robust framework for the rational design of next-generation antibiotics. This technical guide serves as a comprehensive resource for researchers dedicated to combating the growing threat of antimicrobial resistance.

References

- 1. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EMDB-53066: Cryo-EM structure of the 70S ribosome of a MLSb sensitive S. aure... - Yorodumi [pdbj.org]

- 4. Impact of ribosomal modification on the binding of the antibiotic telithromycin using a combined grand canonical monte carlo/molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Solithromycin: A Technical Deep Dive into its Bacteriostatic and Bactericidal Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solithromycin, a fourth-generation macrolide and the first fluoroketolide, has demonstrated significant promise in combating a range of respiratory pathogens, including multi-drug resistant strains. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. While this mechanism is traditionally associated with bacteriostatic activity, evidence suggests that this compound can also exhibit bactericidal effects, a characteristic attributed to its unique chemical structure and enhanced ribosomal affinity. This technical guide provides a comprehensive analysis of the available data concerning the bacteriostatic versus bactericidal properties of this compound, detailed experimental methodologies for its assessment, and a visual representation of its molecular interactions.

Mechanism of Action: A Dual-Pronged Approach

This compound's potent antimicrobial activity stems from its high-affinity binding to the bacterial 50S ribosomal subunit, effectively halting protein synthesis. This interaction primarily targets the 23S rRNA component, obstructing the peptide exit tunnel and leading to the premature termination of translation. Unlike earlier macrolides, this compound's structure, which includes a fluorine atom at the C-2 position, allows for an additional interaction with the ribosome. This results in a tighter binding and enhanced activity, even against some strains resistant to other macrolides.

While the inhibition of protein synthesis is typically a bacteriostatic mechanism, ketolides like this compound are often considered to possess bactericidal capabilities. This is thought to be due to their additional ability to interfere with the formation of the 50S ribosomal subunit itself. This dual mechanism—inhibiting both the function and assembly of the ribosome—contributes to its potent antibacterial effects.

Below is a diagram illustrating the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Quantitative Analysis of In Vitro Activity

The in vitro activity of this compound has been extensively studied against a wide array of respiratory pathogens. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) data. A definitive classification of this compound as either bacteriostatic or bactericidal against a specific pathogen is typically determined by the ratio of its Minimum Bactericidal Concentration (MBC) to its MIC. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. While some studies suggest bactericidal action, comprehensive MBC data for this compound is not widely available in the reviewed literature.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Streptococcus pneumoniae | 0.06 | 0.25 | Includes macrolide-resistant strains |

| Haemophilus influenzae | 1 | 2 | |

| Staphylococcus aureus (MSSA) | 0.06 | 0.12 | |

| Staphylococcus aureus (MRSA) | 0.12 | >16 | |

| Legionella pneumophila | ≤0.015 | 0.031 | |

| Neisseria gonorrhoeae | 0.03 - 0.25 | - | QC range |

Table 2: this compound 50% Inhibitory Concentration (IC50) Data

| Bacterial Species | Inhibition of Cell Viability (ng/mL) | Inhibition of Protein Synthesis (ng/mL) | Inhibition of Growth Rate (ng/mL) |

| Streptococcus pneumoniae | 7.5 | 7.5 | 7.5 |

| Staphylococcus aureus | 40 | 40 | 40 |

| Haemophilus influenzae | 125 | 125 | 125 |

Experimental Protocols

The determination of this compound's bacteriostatic and bactericidal properties relies on standardized in vitro susceptibility testing methods, primarily broth microdilution for MIC and subsequent subculturing for MBC.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

Following the determination of the MIC, the MBC is ascertained to evaluate the bactericidal activity of this compound.

Caption: Workflow for MBC determination.

Discussion: A Spectrum of Activity

The available data indicate that this compound's classification as bacteriostatic or bactericidal is pathogen-dependent and likely concentration-dependent. While its primary mechanism of inhibiting protein synthesis suggests a bacteriostatic effect, which has been observed against intracellular L. pneumophila, there are also reports of bactericidal activity against key respiratory pathogens like S. pneumoniae, S. aureus, and H. influenzae. The interference with ribosomal assembly may contribute to this bactericidal potential, particularly at higher concentrations of the drug.